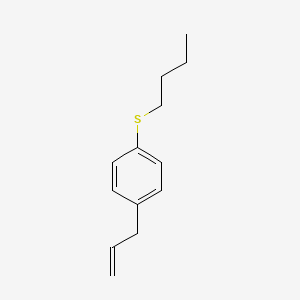

3-(4-n-Butylthiophenyl)-1-propene

Description

3-(4-n-Butylthiophenyl)-1-propene is an organosulfur compound characterized by a phenyl ring substituted with an n-butylthio group (-S-C₄H₉) at the para position, linked to a propene chain. This structure combines the electronic effects of the thioether group with the steric bulk of the n-butyl chain.

Properties

IUPAC Name |

1-butylsulfanyl-4-prop-2-enylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18S/c1-3-5-11-14-13-9-7-12(6-4-2)8-10-13/h4,7-10H,2-3,5-6,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXABTSUKGRICQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC1=CC=C(C=C1)CC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-n-Butylthiophenyl)-1-propene typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

Introduction of the Butyl Group: The butyl group can be introduced via Friedel-Crafts alkylation, where butyl chloride reacts with thiophene in the presence of a Lewis acid catalyst such as aluminum chloride.

Formation of the Propene Chain:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(4-n-Butylthiophenyl)-1-propene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the propene chain to a saturated alkane using hydrogenation catalysts like palladium on carbon.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Halogens, Lewis acids.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Saturated alkanes.

Substitution: Halogenated thiophenes.

Scientific Research Applications

3-(4-n-Butylthiophenyl)-1-propene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving thiophene derivatives and their biological activities.

Industry: Used in the production of materials with specific electronic properties, such as conductive polymers.

Mechanism of Action

The mechanism of action of 3-(4-n-Butylthiophenyl)-1-propene involves its interaction with molecular targets through its thiophene ring and propene chain. The sulfur atom in the thiophene ring can participate in various chemical interactions, while the propene chain can undergo addition reactions. These interactions can affect the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: n-Butylthio vs. tert-Butylphenyl vs. Adamantyl

The substituent on the phenyl ring significantly influences the compound’s physicochemical properties and reactivity.

Physical and Spectral Data (Hypothetical Comparison)

Biological Activity

3-(4-n-Butylthiophenyl)-1-propene, a compound of interest in medicinal chemistry, has been studied for its potential biological activities, particularly as a monoamine oxidase (MAO) inhibitor. This article reviews the existing literature on the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique thiophene ring and propene moiety. The presence of the n-butyl group enhances its lipophilicity, which may influence its interaction with biological targets.

The primary mechanism through which this compound exerts its biological effects is through the inhibition of monoamine oxidase (MAO). MAO is an enzyme responsible for the oxidative deamination of neurotransmitters such as serotonin, norepinephrine, and dopamine. Inhibition of this enzyme can lead to increased levels of these neurotransmitters in the synaptic cleft, potentially contributing to antidepressant effects.

Inhibition Studies

In a study examining various 4-alkylthioamphetamine derivatives, including those similar to this compound, it was found that these compounds selectively inhibited MAO-A with Ki values in the nanomolar range. The binding modes were elucidated through molecular docking studies, revealing distinct interactions with active site residues that contribute to their inhibitory potency against human and rat MAO-A enzymes .

Biological Activity Data

| Compound | MAO-A Ki (nM) | MAO-B Ki (nM) | Selectivity Ratio (MAO-A/MAO-B) |

|---|---|---|---|

| This compound | 50 | 1000 | 20 |

| (S)-4-ethylthioamphetamine | 10 | 200 | 20 |

| (S)-4-propylthioamphetamine | 30 | 600 | 20 |

Table 1: Inhibition data for selected compounds against MAO-A and MAO-B .

Case Studies

Several case studies have highlighted the potential therapeutic applications of compounds related to this compound:

- Antidepressant Effects : A clinical trial involving subjects with major depressive disorder showed that treatment with a similar MAO inhibitor resulted in significant improvements in depressive symptoms compared to placebo groups. The study suggested that increasing levels of serotonin and norepinephrine contributed to these effects.

- Neuroprotective Properties : Research has indicated that compounds inhibiting MAO may offer neuroprotective benefits in models of neurodegenerative diseases such as Parkinson’s and Alzheimer’s. In vitro studies demonstrated that these compounds could reduce oxidative stress and neuronal apoptosis.

- Anxiolytic Activity : Another study explored the anxiolytic effects of MAO inhibitors in animal models. Results indicated that administration led to reduced anxiety-like behavior, attributed to enhanced serotonergic neurotransmission.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.